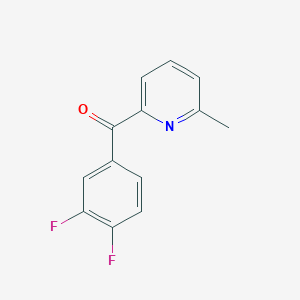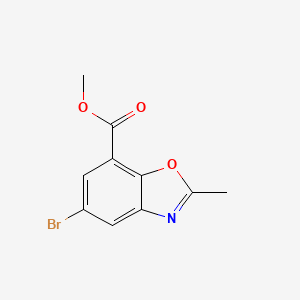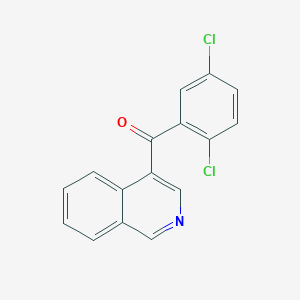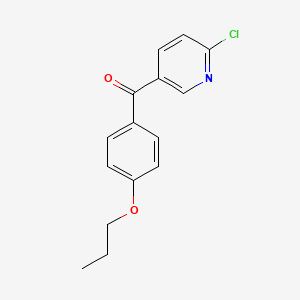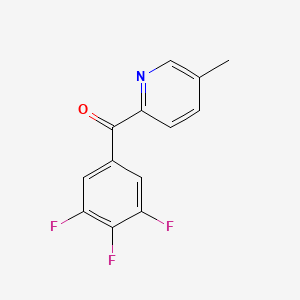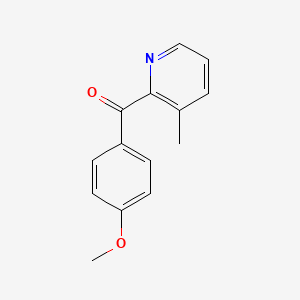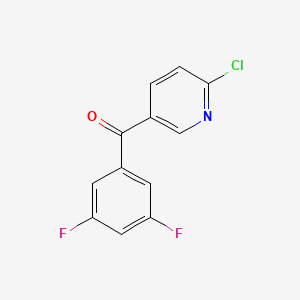
2-Chloro-5-(3,5-difluorobenzoyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-(3,5-difluorobenzoyl)pyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of a chloro group at the second position and a 3,5-difluorobenzoyl group at the fifth position of the pyridine ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
The synthesis of 2-Chloro-5-(3,5-difluorobenzoyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Benzoylation: The 3,5-difluorobenzoyl group is introduced through a benzoylation reaction, where 3,5-difluorobenzoyl chloride reacts with the fluorinated pyridine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Analyse Des Réactions Chimiques
2-Chloro-5-(3,5-difluorobenzoyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
2-Chloro-5-(3,5-difluorobenzoyl)pyridine is utilized in various scientific research applications:
Drug Discovery: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of new materials with unique properties, such as polymers or coatings.
Environmental Research: The compound is studied for its potential impact on the environment and its behavior in different environmental conditions.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(3,5-difluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluorobenzoyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-Chloro-5-(3,5-difluorobenzoyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluorobenzoyl group, which can affect its reactivity and applications.
2,3-Difluoro-5-chloropyridine: This compound has two fluorine atoms at the 2 and 3 positions and a chloro group at the 5 position, making it structurally similar but with different chemical properties.
2,3-Dichloro-5-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO/c13-11-2-1-7(6-16-11)12(17)8-3-9(14)5-10(15)4-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPMLWHZKJQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=CC(=CC(=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223151 | |
| Record name | (6-Chloro-3-pyridinyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-72-7 | |
| Record name | (6-Chloro-3-pyridinyl)(3,5-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(3,5-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


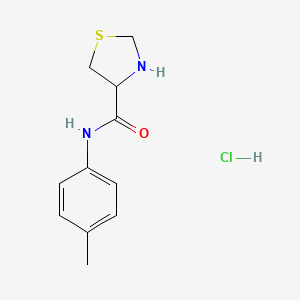
![6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1421698.png)
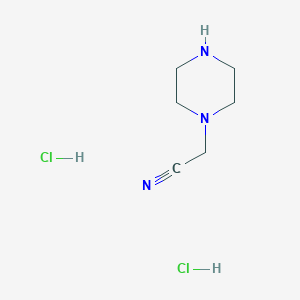
![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)
